Evidence 1: Stereospecific Potency Advantage of (R,R)-MK 287 Over Racemate and (S,S)-Enantiomer
(R,R)-MK 287 demonstrates a dramatic stereospecific enhancement in PAFR binding affinity compared to its racemate (L-668,750) and its (S,S)-enantiomer (L-680,573/MK-287). In human PMN membrane assays, the (R,R)-enantiomer is 20-fold more potent than the (S,S)-enantiomer, highlighting that procurement of the correct stereoisomer is non-negotiable for achieving high-affinity PAFR blockade [1]. The racemate L-668,750 exhibits intermediate potency, underscoring the dilution of specific activity when stereochemical purity is compromised .
| Evidence Dimension | PAF Receptor Binding Affinity (Relative Potency) |
|---|---|
| Target Compound Data | 20-fold more potent (baseline reference) |
| Comparator Or Baseline | L-680,573 (S,S-enantiomer, MK-287): 1-fold; L-668,750 (racemate): less potent than (R,R)-isomer |
| Quantified Difference | (R,R)-MK 287 is 20-fold more potent than (S,S)-enantiomer; racemate is significantly less potent |
| Conditions | Human PMN membrane [3H]C18-PAF binding assay |
Why This Matters
Procurement of the precise (R,R)-stereoisomer ensures maximal target engagement and minimizes the quantity of compound required to achieve pharmacological effect, reducing experimental cost and variability.
- [1] Hwang SB, Lam MH, Alberts AW, Bugianesi RL, Chabala JC, Pompipom MM. MK 287: a potent, specific, and orally active receptor antagonist of platelet-activating factor. J Pharmacol Exp Ther. 1991;259(2):627-633. PMID: 1658308. View Source
